molecular formula C26H31N3O5 B612032 Luminespib CAS No. 747412-49-3

Luminespib

Cat. No.: B612032
CAS No.: 747412-49-3
M. Wt: 465.5 g/mol
InChI Key: NDAZATDQFDPQBD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Luminespib, also known as NVP-AUY922, is an inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a chaperone protein that plays a crucial role in the modification of a variety of proteins that have been implicated in oncogenesis .

Mode of Action

This compound is a potent, ATP-competitive inhibitor of Hsp90 . It interacts with Hsp90 and inhibits its function, leading to the degradation of Hsp90 chaperones and their client proteins . This interaction results in changes at the molecular level, disrupting the normal functioning of cancer cells .

Biochemical Pathways

The inhibition of Hsp90 by this compound affects several biochemical pathways. Hsp90 is responsible for the folding, stabilization, and activation of hundreds of client proteins involved in cell cycle control, signal transduction, and DNA damage repair pathways . By inhibiting Hsp90, this compound disrupts these pathways, thereby exerting its anticancer effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in clinical trials. This compound is administered intravenously on a weekly basis . The mean maximum concentration (Cmax) of this compound with pemetrexed at the maximum tolerated dose was 122 ng/mL. The area under the curve from zero to infinity (AUC0-inf) for this compound was 166.4, 679.6, and 2083.2 ng x h/mL for each cohort, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. This compound has demonstrated potent preclinical activity against numerous cancers . It has shown promising activity in preclinical testing against several different tumor types . Its clinical translation has been impeded by dose-limiting toxicities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, heat-activated nanomedicine formulations have been proposed to improve the anticancer potential of this compound . These formulations aim to enhance tumor delivery efficiency and limit off-target side effects . This suggests that the therapeutic efficacy of this compound can be enhanced under certain environmental conditions, such as elevated temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luminespib involves the condensation of 5-(2,4-dihydroxy-5-isopropylphenyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxylic acid with ethylamine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Luminespib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, creating analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Luminespib

This compound is unique in its potent inhibition of Hsp90 and its ability to target a wide range of client proteins involved in oncogenesis . Its distinct chemical structure and binding affinity contribute to its effectiveness as an anticancer agent. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development.

Properties

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZATDQFDPQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336117
Record name Luminespib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747412-49-3
Record name AUY 922
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747412-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luminespib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luminespib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMINESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (1 eq) was dissolved in an. DCM and under a nitrogen atmosphere, was cooled to 0° C. 1MBCl3 in DCM was added drop wise and the solution was stirred under these conditions for 30 minutes. Methanol (2 ml) was added and the reaction mixture was concentrated in vacuo. Purification of the sample by preparative LC/MS gave 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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